(3-Iodo-4-nitrophenyl)methanamine
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Overview
Description
(3-Iodo-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound features an aromatic ring substituted with iodine, nitro, and methanamine groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-nitrophenyl)methanamine typically involves multiple steps:
Nitration: The aromatic ring is nitrated to introduce the nitro group.
Iodination: The nitro-substituted aromatic compound is then iodinated.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Oxidation: The methanamine group can be oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often employed.
Major Products
Reduction: Produces (3-Amino-4-nitrophenyl)methanamine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms compounds like (3-Iodo-4-nitrophenyl)methanal.
Scientific Research Applications
(3-Iodo-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Iodo-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanamine: Lacks the iodine substituent, making it less reactive in halogen bonding.
(3-Bromo-4-nitrophenyl)methanamine: Similar structure but with bromine instead of iodine, affecting its reactivity and applications.
Uniqueness
(3-Iodo-4-nitrophenyl)methanamine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C7H7IN2O2 |
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Molecular Weight |
278.05 g/mol |
IUPAC Name |
(3-iodo-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |
InChI Key |
IDNCIBZYEJYWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)I)[N+](=O)[O-] |
Origin of Product |
United States |
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